molecular formula C14H11ClO2 B6364220 4-Chloro-3-(4-methylphenyl)benzoic acid CAS No. 1261900-80-4

4-Chloro-3-(4-methylphenyl)benzoic acid

Cat. No.: B6364220
CAS No.: 1261900-80-4
M. Wt: 246.69 g/mol
InChI Key: CMOLNGIQOGSKDI-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-methylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 4-position and a 4-methylphenyl group at the 3-position of the aromatic ring. Substituted benzoic acids are widely studied for their biological activities, including receptor modulation and enzyme inhibition, depending on their substituent patterns .

Properties

IUPAC Name

4-chloro-3-(4-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-2-4-10(5-3-9)12-8-11(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOLNGIQOGSKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680870
Record name 6-Chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-80-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261900-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-3-(4-methylphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amines or thioethers.

Scientific Research Applications

4-Chloro-3-(4-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-methylphenyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features include:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Activities References
4-Chloro-3-(4-methylphenyl)benzoic acid C₁₄H₁₁ClO₂ (theoretical) Cl (4-position), 4-methylphenyl (3-position) ~246.7 Potential intermediate/agonist -
4-Chloro-3-(dimethylsulfamoyl)benzoic acid C₉H₁₀ClNO₄S Cl (4-position), dimethylsulfamoyl (3-position) 263.69 Pharmaceutical synthesis
4-(4-Chloro-3-methylphenoxy)benzoic acid C₁₄H₁₁ClO₃ Cl (4-position), phenoxy group (4-position) 262.7 Structural studies
4-Chloro-3-(2,5-dimethylpyrrolyl)benzoic acid C₁₃H₁₁ClN₂O₂ Cl (4-position), dimethylpyrrolyl (3-position) N/A GPR35 agonist (equivalent to zaprinast)
4-Chloro-3-(chlorosulfonyl)benzoic acid C₇H₄Cl₂O₄S Cl (4-position), chlorosulfonyl (3-position) 255.08 Diuretic synthesis (e.g., bumetanide)
Key Observations:
  • Substituent Impact on Bioactivity : The dimethylpyrrolyl group in 4-chloro-3-(2,5-dimethylpyrrolyl)benzoic acid confers GPR35 agonist activity, suggesting that nitrogen-containing heterocycles enhance receptor binding . In contrast, sulfonamide or sulfonyl groups (e.g., in and ) are associated with diuretic and carbonic anhydrase inhibitory effects .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.3–2.5 ppm, singlet), and carboxylic acid proton (δ 12–13 ppm, broad). Compare integration ratios to expected substituents .
    • ¹³C NMR : Confirm carbonyl (δ ~170 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbon (δ ~21 ppm).
  • X-ray Crystallography :
    • Grow single crystals via slow evaporation (solvent: DMSO/methanol).
    • Analyze dihedral angles between aromatic rings to verify spatial arrangement. For example, the methyl group at the 4-position should induce steric effects, altering bond angles compared to analogs .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Methodological Answer :
Contradictions may arise from assay variability or impurities. Mitigate via:

Standardized Assays :

  • Use identical enzyme sources (e.g., recombinant human COX-2) and buffer conditions (pH 7.4, 25°C).
  • Include positive controls (e.g., indomethacin for COX-2 inhibition) .

Purity Validation :

  • Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Dose-Response Curves :

  • Perform IC₅₀ determinations in triplicate, using nonlinear regression (GraphPad Prism) to minimize outliers .

Advanced: What computational strategies predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2)?

Q. Methodological Answer :

  • Molecular Docking :
    • Use AutoDock Vina to dock the compound into COX-2’s active site (PDB: 1PXX). Parameterize the carboxylic acid group for hydrogen bonding with Arg120 and Tyr355 .
    • Compare binding affinity (ΔG) to known inhibitors (e.g., celecoxib).
  • MD Simulations :
    • Run 100-ns simulations (GROMACS) to assess stability of ligand-protein interactions. Monitor RMSD (<2 Å for stable binding) .

Basic: How does the methyl group at the 4-position influence the compound’s reactivity compared to analogs?

Q. Methodological Answer :

  • Electronic Effects : The electron-donating methyl group increases electron density on the adjacent phenyl ring, altering electrophilic substitution patterns.
  • Steric Effects : Hinders rotation between aromatic rings, reducing conformational flexibility. Validate via DFT calculations (e.g., Gaussian09) to compare torsional barriers with non-methylated analogs .

Advanced: What methodologies optimize the design of derivatives for enhanced pharmacokinetic properties?

Q. Methodological Answer :

Structure-Activity Relationship (SAR) :

  • Synthesize derivatives with substituents at the 3-position (e.g., nitro, amino) and assess logP (HPLC) and solubility (shake-flask method).

Metabolic Stability :

  • Incubate derivatives with liver microsomes (human or rat). Quantify half-life (t₁/₂) via LC-MS to identify metabolically stable candidates .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Q. Methodological Answer :

  • HPLC-MS : Use a C18 column with UV detection (254 nm) and ESI-MS to identify byproducts (e.g., dechlorinated derivatives).
  • Limit of Detection (LOD) : Achieve ≤0.1% impurity detection via calibration curves (linear range: 0.1–10 µg/mL) .

Advanced: How do solvent polarity and temperature affect crystallization outcomes?

Q. Methodological Answer :

  • Solvent Screening : Test binary mixtures (e.g., DMSO/water, acetone/hexane) to modulate polarity. Higher polarity solvents (e.g., DMF) often yield needle-like crystals, while low polarity (toluene) produces plates .
  • Temperature Gradients : Slow cooling (0.5°C/min) from 60°C to 4°C enhances crystal size and reduces defects.

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